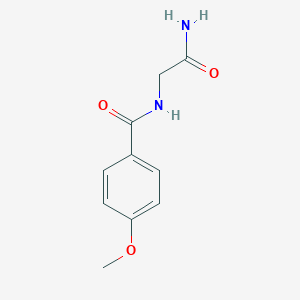

N-(2-amino-2-oxoethyl)-4-methoxybenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-amino-2-oxoethyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-15-8-4-2-7(3-5-8)10(14)12-6-9(11)13/h2-5H,6H2,1H3,(H2,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKADLOGPYJUFCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350340 | |

| Record name | N-(2-amino-2-oxoethyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143153-70-2 | |

| Record name | N-(2-amino-2-oxoethyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance Within Benzamide Chemistry for Research Purposes

Benzamide (B126) and its derivatives are recognized for their wide-ranging pharmacological potential, including antimicrobial, analgesic, anti-inflammatory, and anticancer activities. walshmedicalmedia.comresearchgate.net The core structure of N-(2-amino-2-oxoethyl)-4-methoxybenzamide, which integrates a benzamide moiety with an amino acid-like fragment, presents a compelling scaffold for medicinal chemistry research. The presence of the 4-methoxy group on the benzene (B151609) ring and the N-substituted acetamide (B32628) side chain are key features that researchers manipulate to explore structure-activity relationships. nih.gov

The versatility of the benzamide framework allows for systematic modifications, enabling the synthesis of extensive compound libraries for screening against various biological targets. walshmedicalmedia.comacs.org This has established benzamides as a privileged structure in drug discovery, with several derivatives being investigated for conditions ranging from neurological disorders to cancer. researchgate.netacs.org

Overview of Principal Research Trajectories and Scholarly Contributions

Research into N-(2-amino-2-oxoethyl)-4-methoxybenzamide and related structures has followed several key trajectories, primarily focusing on their potential therapeutic applications.

Anticonvulsant Properties: A significant area of investigation has been the anticonvulsant effects of benzamide (B126) derivatives. Studies on analogous compounds, such as 4-amino-N-(2-ethylphenyl)benzamide, have demonstrated activity against maximal electroshock-induced seizures, highlighting the potential of the 4-aminobenzamide (B1265587) pharmacophore in developing new antiepileptic agents. nih.gov While direct studies on this compound's anticonvulsant properties are less documented, the broader class of N-substituted benzamides has shown promise in this area. mdpi.comnih.gov For instance, research on N-benzyl benzamide derivatives has revealed potent inhibitory effects on butyrylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease, suggesting a neuroprotective role. acs.org

Antimicrobial and Other Biological Activities: The benzamide scaffold is a known pharmacophore for antimicrobial agents. walshmedicalmedia.comnanobioletters.com Research has explored the antibacterial and antifungal potential of various benzamide derivatives. researchgate.netnanobioletters.com For example, studies on N-substituted benzamides have shown activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Furthermore, some benzamide derivatives have been investigated for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, indicating a broad spectrum of potential biological targets. nih.gov

Structural Motif As a Foundation for Chemical and Biological Investigations

Established Synthetic Routes for this compound

The conventional synthesis of this compound relies on well-established organic chemistry reactions. These routes typically involve the activation of the carboxylic acid group of 4-methoxybenzoic acid to facilitate its reaction with the amino group of glycinamide.

Acyl Chloride-Mediated Coupling Approaches

A common and effective method for the synthesis of amides is through the use of acyl chlorides. researchgate.net In this approach, 4-methoxybenzoic acid is first converted to its more reactive acyl chloride derivative, 4-methoxybenzoyl chloride. This activation is typically achieved by reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. tsijournals.com

The resulting 4-methoxybenzoyl chloride is a highly reactive electrophile that readily reacts with the primary amine of glycinamide. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct that is formed during the reaction. tsijournals.comgoogle.com This method is often favored for its high reactivity and the relatively straightforward nature of the reaction.

Table 1: Key Reagents in Acyl Chloride-Mediated Synthesis

| Reagent | Role |

| 4-Methoxybenzoic acid | Carboxylic acid precursor |

| Thionyl chloride (SOCl₂) | Chlorinating agent |

| Oxalyl chloride ((COCl)₂) | Chlorinating agent |

| Glycinamide | Amine precursor |

| Pyridine | Base |

| Triethylamine (Et₃N) | Base |

Coupling Reagent-Assisted Synthesis Strategies

To circumvent the often harsh conditions required for the formation of acyl chlorides, a variety of coupling reagents have been developed to promote amide bond formation directly from a carboxylic acid and an amine. rsc.org These reagents activate the carboxylic acid in situ, forming a reactive intermediate that is then readily attacked by the amine.

Commonly used coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. nih.govsilicycle.com Other phosphonium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and uronium-based reagents, like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), are also highly effective. nih.gov

The general procedure involves dissolving the 4-methoxybenzoic acid, glycinamide, coupling reagent, and any additives in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The reaction is typically stirred at room temperature until completion. nih.gov

Table 2: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Additive (Optional) |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-hydroxybenzotriazole) |

| DCC (N,N'-dicyclohexylcarbodiimide) | |

| HATU | |

| PyBOP |

Specific Precursor Utilisation in Amide Bond Formation

The synthesis of this compound fundamentally involves the coupling of two key precursors:

4-Methoxybenzoic acid: This commercially available starting material provides the benzoyl portion of the final molecule.

Glycinamide: This molecule provides the 2-amino-2-oxoethyl portion. It can be used directly or generated in situ from its hydrochloride salt by neutralization with a base.

In some synthetic strategies, protected forms of glycinamide may be used to prevent unwanted side reactions. For instance, the amino group of glycinamide could be temporarily protected with a suitable protecting group, which is then removed in a final step after the amide bond has been formed.

Reaction Conditions and Optimisation Studies

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Optimization studies for similar amide bond formations have explored various parameters to maximize yield and purity while minimizing reaction times. researchgate.net

Key parameters that are often optimized include:

Solvent: Aprotic solvents like DMF, DCM, and acetonitrile (B52724) are commonly used. nih.govacs.org The choice of solvent can influence the solubility of the reactants and the reaction rate.

Temperature: Most coupling reactions are carried out at room temperature, although in some cases, cooling to 0°C may be necessary to control the reaction's exothermicity, or heating may be required to drive the reaction to completion. nih.govacs.org

Stoichiometry of Reagents: The molar ratios of the carboxylic acid, amine, coupling reagent, and any additives are crucial. Often, a slight excess of the coupling reagent and the amine is used to ensure complete conversion of the carboxylic acid.

Base: In acyl chloride-mediated reactions and when using the hydrochloride salt of the amine, the choice and amount of base are critical for neutralizing the acidic byproducts.

Table 3: Representative Reaction Conditions for Amide Synthesis

| Method | Solvent | Temperature | Catalyst/Reagent |

| Acyl Chloride | Dichloromethane (DCM) | 0°C to Room Temperature | Triethylamine |

| Coupling Reagent (EDC/HOBt) | Dimethylformamide (DMF) | Room Temperature | - |

| Borate Ester | Acetonitrile (MeCN) | 80-100°C | B(OCH₂CF₃)₃ |

Advanced Synthetic Techniques and Process Enhancements

In addition to traditional chemical methods, research has explored more advanced and sustainable techniques for the synthesis of amides, which could be applicable to the production of this compound.

Enzymatic Catalysis in this compound Synthesis

Enzymatic catalysis offers a green and sustainable alternative to conventional chemical methods for amide bond formation. nih.gov Enzymes, such as lipases, can catalyze the direct amidation of carboxylic acids and amines under mild reaction conditions, often with high selectivity and without the need for protecting groups. nih.govnih.gov

Candida antarctica lipase (B570770) B (CALB) is a particularly effective biocatalyst for the synthesis of a wide range of amides. nih.gov The enzymatic reaction is typically carried out in an organic solvent or in a solvent-free system. The use of enzymes minimizes the generation of hazardous waste and can lead to simpler purification procedures. While the specific enzymatic synthesis of this compound has not been extensively reported, the broad substrate scope of enzymes like CALB suggests that this method holds significant potential. nih.govjmb.or.kr

Table 4: Enzymes and Substrates in a Study of Enzymatic Amide Synthesis nih.gov

| Enzyme | Carboxylic Acid Substrate | Amine Substrate |

| Candida antarctica lipase B (CALB) | Octanoic acid | Benzylamine |

| Candida antarctica lipase B (CALB) | Octanoic acid | Cyclohexylamine |

| Candida antarctica lipase B (CALB) | Phenylacetic acid | Benzylamine |

| Candida antarctica lipase B (CALB) | Phenylacetic acid | Cyclohexylamine |

Photochemical Activation Methodologies for Amide Bond Formation

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for amide bond formation, offering an alternative to classical methods. mdpi.comresearchgate.net These reactions can often proceed under mild conditions, avoiding harsh reagents and high temperatures. mdpi.comorganic-chemistry.org The synthesis of this compound via photochemical activation would typically involve the coupling of 4-methoxybenzoic acid and glycinamide in the presence of a photocatalyst and a light source.

The general mechanism involves the photocatalyst absorbing visible light and entering an excited state. This excited catalyst can then engage in single-electron transfer (SET) processes, generating radical intermediates that facilitate the amide bond formation. mdpi.com Several systems have been developed for such transformations. For instance, organic photoredox catalysts like 9-mesityl-10-methylacridinium (B1239669) tetrafluoroborate (B81430) have been shown to promote amide bond formation efficiently in a metal- and additive-free manner. organic-chemistry.org Another approach involves the use of pyridine and CBr₄ under UVA irradiation, which generates reactive intermediates for amidation. nih.gov

While direct experimental data for the photochemical synthesis of this compound is not extensively documented, the general methodologies can be applied as summarized in the table below.

Table 1: Overview of Photochemical Amide Synthesis Methodologies

| Photocatalyst/System | Light Source | Key Features | Potential Application | Citation |

| Organic Acridinium Salts | Visible Light (LED) | Metal-free, base-free, additive-free; high functional group tolerance. | Direct coupling of 4-methoxybenzoic acid and glycinamide. | organic-chemistry.org |

| Pyridine-CBr₄ | UVA Light (LED 370 nm) | Activates carboxylic acids directly; compatible with protecting groups. | Amidation of 4-methoxybenzoic acid with glycinamide. | nih.gov |

| Iodine (I₂) | Visible Light (Sunlight) | Metal-free; proceeds in aqueous solution. | A green approach for coupling the constituent acid and amine. | researchgate.net |

| General Photoredox Catalysis | Visible Light | Enables controlled radical-involved reactions under mild conditions. | Formation from various precursors like halides or arenes. | mdpi.comresearchgate.net |

Challenges in Synthetic Protocols and Mitigation Strategies

The synthesis of this compound is not without its challenges, primarily related to the reactivity and stability of the precursors.

Hydrolysis of Acyl Chloride Intermediates

A common and efficient method for synthesizing amides is through the reaction of an amine with an acyl chloride. In this case, 4-methoxybenzoyl chloride would be reacted with glycinamide. However, 4-methoxybenzoyl chloride is highly susceptible to hydrolysis. It reacts with water, and even moisture in the air, to decompose back to 4-methoxybenzoic acid. This reaction can significantly reduce the yield of the desired amide product.

The hydrolysis of 4-methoxybenzoyl chloride is rapid, a characteristic shared with its structural analog, benzoyl chloride. To mitigate this, synthetic procedures must be carried out under strictly anhydrous (water-free) conditions. This typically involves using dried solvents, performing the reaction under an inert atmosphere (e.g., nitrogen or argon), and ensuring all glassware is thoroughly dried before use.

Table 2: Properties of 4-Methoxybenzoyl Chloride

| Property | Value | Citation |

| Molecular Formula | C₈H₇ClO₂ | nih.gov |

| Molecular Weight | 170.59 g/mol | |

| Appearance | Amber-colored crystalline solid or liquid | evitachem.com |

| Melting Point | 22 °C | |

| Boiling Point | 262-263 °C | |

| Reactivity | Reacts with water, alcohols, and amines. Moisture sensitive. |

Stability Considerations for Glycinamide Precursors

Glycinamide serves as the amine component in the synthesis. While generally stable, its stability can be influenced by the reaction conditions. The hydrochloride salt of glycinamide is a commonly used, stable solid. In solution, the conformation of glycinamide is solvent-dependent. Studies have shown that in acetonitrile, an intramolecularly hydrogen-bonded conformation is prevalent, whereas in dimethyl sulfoxide (B87167) (DMSO), a non-hydrogen-bonded form is favored due to interactions with the solvent. nih.gov

Under the radical-generating conditions of some photochemical reactions, the stability of the glycinamide precursor could be a concern. Glycine (B1666218) residues are known to be susceptible to hydrogen abstraction, which forms a Cα-centered radical. This radical formation can lead to conformational changes and, in some contexts, destabilization of the molecule. This potential for side reactions must be considered when designing a photochemical synthesis.

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is dictated by its functional groups: a primary amide, a secondary amide, an aromatic ether, and the benzene (B151609) ring. These sites offer opportunities for various chemical transformations and derivatizations.

Oxidation Reactions of this compound

Specific oxidation studies on this compound are not widely reported. However, the reactivity can be inferred from studies on related N-acylglycines. nih.govavantiresearch.com The N-acylglycine backbone can undergo oxidative cleavage. For instance, enzymes like peptidylglycine α-amidating monooxygenase can catalyze the oxidative cleavage of N-acylglycines to yield a primary fatty acid amide and glyoxylate. usf.edu A similar non-enzymatic chemical oxidation could potentially cleave the molecule at the C-N bond of the glycine moiety.

Furthermore, the methoxy-substituted aromatic ring is another potential site for oxidation, although this typically requires strong oxidizing agents. The primary amide could also be oxidized, though this is less common.

Reduction Reactions of this compound

The amide functional groups are the most probable sites for reduction. The reduction of amides is a fundamental transformation in organic synthesis, typically yielding amines. In the case of this compound, both the primary and secondary amide groups can be reduced.

Using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would be expected to reduce both amide carbonyls. This reaction would convert the secondary amide to a secondary amine and the primary amide to a primary amine, resulting in the formation of N¹-(4-methoxybenzyl)ethane-1,2-diamine. This transformation effectively removes the carbonyl groups, leading to a more flexible diamine structure. Milder reducing agents might allow for selective reduction, although this would require careful control of reaction conditions. Research on the related compound 2-amino-4-methoxybenzamide (B112565) indicates that reduction reactions can convert it into corresponding amines.

Table 3: Summary of Potential Reactivity

| Reaction Type | Reagent/Conditions | Potential Product(s) | Notes |

| Oxidation | Strong Oxidizing Agents / Enzymatic Conditions | Cleavage products (e.g., 4-methoxybenzamide), ring-oxidized species. | Based on reactivity of N-acylglycines. nih.govusf.edu |

| Reduction | Strong Reducing Agents (e.g., LiAlH₄) | N¹-(4-methoxybenzyl)ethane-1,2-diamine | Both amide groups are reduced to amines. |

| Hydrolysis | Acidic or Basic Conditions | 4-methoxybenzoic acid and glycinamide | Cleavage of the secondary amide bond. |

Nucleophilic Substitution Reactions Involving the Amide Group

The structure of this compound contains two amide linkages, which are generally less reactive towards nucleophiles than other acyl derivatives like esters or acid chlorides. The resonance stabilization of the amide bond, where the lone pair of the nitrogen atom delocalizes with the carbonyl group, decreases the electrophilicity of the carbonyl carbon. Consequently, forcing conditions such as strong acids or bases and elevated temperatures are often required to effect nucleophilic acyl substitution.

One of the most fundamental nucleophilic substitution reactions for amides is hydrolysis. Under acidic or basic conditions, the amide bonds can be cleaved.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and heat, the secondary amide linking the 4-methoxybenzoyl group and the glycine backbone can be hydrolyzed. This reaction would proceed via protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by a water molecule. This would ultimately yield 4-methoxybenzoic acid and 2-aminoacetamide. The primary amide of the glycinamide moiety could also be hydrolyzed, though potentially at a different rate, to yield N-(carboxymethyl)-4-methoxybenzamide.

Base-Catalyzed Hydrolysis: Saponification using a strong base like sodium hydroxide (B78521) (NaOH) would involve the direct attack of a hydroxide ion on the carbonyl carbon. This irreversible reaction would deprotonate the resulting carboxylic acid, driving the reaction to completion. Hydrolysis of the secondary amide would produce sodium 4-methoxybenzoate (B1229959) and glycinamide.

Other nucleophiles besides water can, in principle, react. For example, transamidation, the reaction with other amines, is a possibility, though it is often difficult to achieve directly and may require specific catalysts. Similarly, reaction with strong reducing agents like lithium aluminum hydride (LiAlH₄) would lead to the reduction of both amide carbonyls to amines, resulting in a diamine product.

| Reaction Type | Reagents/Conditions | Potential Products | Notes |

| Acidic Hydrolysis | Strong Acid (e.g., HCl), Heat | 4-methoxybenzoic acid, 2-aminoacetamide | Cleavage of the secondary amide link. |

| Basic Hydrolysis | Strong Base (e.g., NaOH), Heat | Sodium 4-methoxybenzoate, Glycinamide | Cleavage of the secondary amide link. |

| Reduction | LiAlH₄, followed by H₂O workup | N¹-(4-methoxybenzyl)ethane-1,2-diamine | Reduction of both amide carbonyls. |

Functional Group Interconversions on the Amino Moiety

The terminal primary amino group (-NH₂) of the glycinamide portion of this compound is a key site for chemical modification, allowing for a variety of functional group interconversions. These reactions are common in peptide and medicinal chemistry to alter the properties of a lead compound.

Acylation: The primary amino group can be readily acylated by reacting it with acylating agents such as acid chlorides or anhydrides. This would form a new N-acyl derivative. For instance, reaction with acetic anhydride (B1165640) would yield N-(2-acetamido-2-oxoethyl)-4-methoxybenzamide. This type of reaction is often used to introduce different substituents to explore structure-activity relationships.

Alkylation: Reductive amination provides a method for the N-alkylation of the primary amino group. This two-step process typically involves the reaction of the amine with an aldehyde or ketone to form a Schiff base (or imine) intermediate, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This converts the primary amine into a secondary or tertiary amine, depending on the stoichiometry and the alkylating agent used.

Reaction with Aldehydes and Ketones: The primary amino group can condense with aldehydes or ketones to form imines (Schiff bases). For example, reaction with benzaldehyde (B42025) would form N-(2-oxo-2-(benzylideneamino)ethyl)-4-methoxybenzamide. These imines can be stable compounds themselves or can serve as intermediates for further reactions, such as reduction to secondary amines as mentioned above.

Formation of Hydrazones: While not a direct interconversion of the amino group itself, related chemistry on derivatives is known. For instance, a related structure has been shown to be converted to a hydrazone derivative, N-(2-(2-(4-butoxybenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide. sigmaaldrich.com This suggests that if the amino moiety were first converted to a hydrazine, it could readily undergo condensation with aldehydes.

These transformations highlight the versatility of the primary amino group as a handle for chemical modification of the parent molecule.

| Reaction Type | Reagent(s) | Resulting Functional Group | Example Product Structure |

| Acylation | Acetic Anhydride | Secondary Amide | N-(2-acetamido-2-oxoethyl)-4-methoxybenzamide |

| Reductive Amination | Acetone, NaBH₃CN | Secondary Amine | N-(2-isopropylamino-2-oxoethyl)-4-methoxybenzamide |

| Schiff Base Formation | Benzaldehyde | Imine | N-(2-oxo-2-(benzylideneamino)ethyl)-4-methoxybenzamide |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

For instance, in the ¹H NMR spectrum of N-benzyl-4-methoxybenzamide, recorded in deuterochloroform (CDCl₃) on a 500 MHz spectrometer, characteristic signals are observed. rsc.org The aromatic protons of the 4-methoxybenzoyl group typically appear as two distinct doublets in the downfield region, a consequence of their ortho and meta positions relative to the methoxy and amide groups. The methoxy group itself presents as a sharp singlet, usually around 3.8 ppm. The methylene (B1212753) protons of the benzyl (B1604629) group and the amide proton also give rise to characteristic signals.

Based on this, the expected ¹H NMR spectrum of this compound would feature:

Two doublets in the aromatic region (approximately δ 7.0-8.0 ppm) corresponding to the protons on the 4-methoxyphenyl (B3050149) ring.

A singlet for the methoxy group protons (around δ 3.8 ppm).

A singlet or a triplet for the methylene protons adjacent to the amide nitrogen.

Signals corresponding to the amide protons (NH and NH₂), which can be broad and their chemical shifts can be concentration and solvent dependent.

A predicted ¹H NMR spectrum of 2-Amino-4-methoxybenzamide highlights aromatic protons at δ 8.56 (d, J = 2.6 Hz, 1H), 8.02 (dd, J = 9.2, 2.6 Hz, 1H), and 6.80 (d, J = 9.2 Hz, 1H), with the methoxy group as a singlet near δ 3.8–3.9.

Table 1: Predicted ¹H NMR Data for Related Methoxybenzamide Derivatives

| Compound Name | Solvent | Chemical Shift (δ ppm) and Multiplicity |

| 4-Methoxybenzamide (B147235) | DMSO-d₆ | 7.89 (d, 2H), 7.24 (br s, 1H), 6.99 (d, 2H), 3.81 (s, 3H) |

| N-Benzyl-4-methoxybenzamide rsc.org | CDCl₃ | 7.76 (d, J = 8.9 Hz, 2H), 7.36-7.37 (m, 3H), 7.28-7.30 (m, 2H), 6.96 (d, J = 8.9 Hz, 2H), 6.42 (s, 1H, NH), 4.82 (s, 2H, Benzylic CH₂), 3.87 (s, 3H, OMe) |

This table presents data for related compounds to provide an expected range for the signals of this compound.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Although experimental ¹³C NMR data for this compound is scarce, predicted spectra and data from analogous compounds are informative. The ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbons of the amide groups, the aromatic carbons, the methylene carbon, and the methoxy carbon. The carbonyl carbons are typically found in the most downfield region of the spectrum (around 160-180 ppm).

For example, a predicted ¹³C NMR spectrum of 2-Amino-4-methoxybenzamide shows signals at δ 170.1 (amide carbonyl) and 156.2 (methoxy-substituted aromatic carbon).

Table 2: Predicted and Experimental ¹³C NMR Data for Related Methoxybenzamide Derivatives

| Compound Name | Solvent | Key Chemical Shifts (δ ppm) |

| 2-Amino-4-methoxybenzamide (Predicted) | 170.1 (C=O), 156.2 (C-OMe) | |

| 4-Methoxybenzaldehyde (Predicted) | D₂O | Signals corresponding to aldehyde, aromatic, and methoxy carbons. |

| 3-Amino-4-methoxybenzamide (Experimental) hmdb.ca | Data available in spectral databases. |

This table includes predicted data and references to experimental data for related compounds to illustrate the expected chemical shifts for this compound.

Two-Dimensional NMR Techniques in Complex Structure Analysis

For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve overlapping signals and establish connectivity between protons and carbons.

COSY experiments reveal proton-proton couplings, helping to identify adjacent protons in the molecular structure.

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

While specific 2D NMR studies on this compound were not found, these techniques would be crucial for the definitive assignment of all proton and carbon signals, especially for the methylene and amide protons, and to confirm the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. The molecular formula of this compound is C₁₀H₁₂N₂O₃, with a calculated monoisotopic mass of 208.0848 g/mol . nih.gov HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Table 3: Computed Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₃ | PubChem nih.gov |

| Molecular Weight | 208.21 g/mol | PubChem nih.gov |

| Exact Mass | 208.08479225 Da | PubChem nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. mdpi.com This is particularly useful for analyzing complex mixtures and for purifying compounds. In the context of this compound, LC-MS would be employed to:

Confirm Purity: Assess the purity of a synthesized sample by separating the target compound from any starting materials, byproducts, or impurities.

Fragmentation Analysis: In conjunction with tandem mass spectrometry (MS/MS), LC-MS can be used to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce structural information and confirm the connectivity of the different parts of the molecule.

While specific LC-MS fragmentation data for this compound is not detailed in the available literature, the technique remains a critical tool for its comprehensive analysis.

Electrospray Ionisation Mass Spectrometry (ESI-MS)

Electrospray Ionisation Mass Spectrometry (ESI-MS) is a soft ionisation technique used to determine the molecular weight of a compound by creating gas-phase ions from a liquid solution. For this compound, with a molecular formula of C₁₀H₁₂N₂O₃, the calculated monoisotopic mass is 208.08479225 Da. nih.gov

In a typical positive ion mode ESI-MS spectrum, the compound is expected to be detected as its protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 209.0921. Depending on the solvent system and additives, adducts with sodium [M+Na]⁺ (m/z ≈ 231.0741) or potassium [M+K]⁺ (m/z ≈ 247.0480) may also be observed.

Tandem mass spectrometry (MS/MS) experiments would provide further structural confirmation through characteristic fragmentation patterns. The amide bonds are susceptible to cleavage, leading to predictable fragment ions that help to piece together the molecular structure.

Table 1: Predicted ESI-MS Data for this compound

| Ion Type | Predicted m/z | Notes |

|---|---|---|

| [M+H]⁺ | 209.0921 | Protonated molecular ion. |

| [M+Na]⁺ | 231.0741 | Sodium adduct. |

| [C₈H₇O₂]⁺ | 135.0441 | Fragment from cleavage of the amide bond, corresponding to the 4-methoxybenzoyl cation. |

| [C₂H₅N₂O]⁺ | 73.0402 | Fragment corresponding to the protonated glycinamide part after cleavage. |

This table is based on theoretical calculations derived from the compound's structure. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the various functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amide, aromatic, and ether functionalities. By comparing with analogs like 4-Methoxybenzamide and other secondary amides, the principal vibrational modes can be assigned. chemicalbook.commdpi.com

The spectrum would be characterized by:

N-H Stretching: The primary amide (-CONH₂) and the secondary amide (-CONH-) groups will exhibit N-H stretching vibrations, typically in the range of 3100-3500 cm⁻¹. The primary amide usually shows two bands (symmetric and asymmetric stretching), while the secondary amide shows a single band.

C=O Stretching (Amide I): Strong absorption bands corresponding to the carbonyl (C=O) stretching of both amide groups are expected between 1630 and 1680 cm⁻¹. The different chemical environments of the two amide carbonyls may result in two distinct or overlapping peaks. For instance, a related compound, 4-amino-N-[2 (diethylamino) ethyl] benzamide, shows a strong carbonyl absorption at 1633 cm⁻¹. mdpi.com

N-H Bending (Amide II): The N-H bending vibration of the secondary amide typically appears around 1510-1570 cm⁻¹.

Aromatic C-H and C=C Stretching: The benzene ring will produce C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

C-O Stretching: The aryl-ether linkage (Ar-O-CH₃) is expected to show a strong, characteristic C-O stretching band, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Table 2: Expected IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| 3400 - 3100 | Primary and Secondary Amide (N-H) | Stretching |

| 3100 - 3000 | Aromatic (C-H) | Stretching |

| 2980 - 2850 | Methoxy (C-H) | Stretching |

| 1680 - 1630 | Amide (C=O) | Stretching (Amide I band) |

| 1600 - 1450 | Aromatic (C=C) | Stretching |

| 1570 - 1510 | Secondary Amide (N-H) | Bending (Amide II band) |

| ~1250 | Aryl Ether (Ar-O-C) | Asymmetric Stretching |

| ~1030 | Aryl Ether (Ar-O-C) | Symmetric Stretching |

This table is a prediction based on standard IR correlation tables and data from analogous compounds. chemicalbook.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental procedure used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) that constitute a compound. This technique provides a crucial check for the purity and empirical formula of a synthesized compound. For this compound (C₁₀H₁₂N₂O₃), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent atoms. nih.gov

The results of elemental analysis are typically reported as percentages and compared against the calculated theoretical values. A close agreement between the found and calculated values, usually within ±0.4%, is considered a strong confirmation of the compound's identity and purity. This method is routinely used to validate newly synthesized chemical entities. mdpi.commdpi.com

Table 3: Elemental Composition of this compound

| Element | Molecular Formula | Theoretical Percentage (%) |

|---|---|---|

| Carbon (C) | C₁₀H₁₂N₂O₃ | 57.69 |

| Hydrogen (H) | C₁₀H₁₂N₂O₃ | 5.81 |

| Nitrogen (N) | C₁₀H₁₂N₂O₃ | 13.45 |

| Oxygen (O) | C₁₀H₁₂N₂O₃ | 23.05 |

Theoretical percentages are calculated based on the molecular formula C₁₀H₁₂N₂O₃ and atomic masses. nih.gov

X-ray Crystallography for Solid-State Structure Determination (if available for analogs)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. hod4.netcreative-biostructure.com While a crystal structure for this compound is not publicly available, analysis of structurally similar compounds, or analogs, can provide valuable insights into its likely solid-state conformation, molecular geometry, and intermolecular interactions.

An example of a relevant analog is N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide. mdpi.com Although it contains a nitro group instead of a methoxy group and a different terminal group, the core benzoyl hydrazide structure shares similarities with the 4-methoxybenzamide portion of the target molecule. The study of this analog revealed its crystal system and unit cell parameters, providing a model for how such molecules pack in a crystal lattice.

The crystal structure of such analogs is heavily influenced by hydrogen bonding. mdpi.com In this compound, the presence of both primary and secondary amide groups provides multiple hydrogen bond donors (N-H) and acceptors (C=O), suggesting that extensive hydrogen bonding networks will dictate its crystal packing. These interactions would likely involve the formation of common supramolecular synthons, such as amide-amide hydrogen-bonded chains or dimers.

Table 4: Crystallographic Data for the Analog N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.1974(6) |

| b (Å) | 10.6696(7) |

| c (Å) | 12.9766(8) |

Data obtained from the single-crystal X-ray diffraction analysis of the analog compound. mdpi.com

Computational Chemistry and in Silico Investigations of N 2 Amino 2 Oxoethyl 4 Methoxybenzamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in predicting the binding mode and affinity of a ligand, such as N-(2-amino-2-oxoethyl)-4-methoxybenzamide, to a biological target, typically a protein.

For benzamide (B126) derivatives, molecular docking studies reveal that the binding mode is significantly influenced by the substituent groups on the benzamide scaffold. mdpi.com In the case of this compound, the methoxy (B1213986) group on the phenyl ring and the amino-2-oxoethyl side chain are expected to play crucial roles in defining its interactions with a target's active site.

Hydrogen bonds are a key feature of the interaction profiles of similar molecules. mdpi.com It can be hypothesized that the amide and amino groups of this compound would act as hydrogen bond donors, while the carbonyl and methoxy oxygens would serve as hydrogen bond acceptors. These interactions are fundamental in stabilizing the ligand-protein complex.

Interactive Table: Hypothetical Interaction Profile of this compound

| Functional Group | Potential Interaction | Role in Binding |

| 4-Methoxy Group | Hydrogen Bond Acceptor | Orientation and Specificity |

| Benzamide Amide | Hydrogen Bond Donor/Acceptor | Anchoring and Stability |

| Terminal Amide | Hydrogen Bond Donor/Acceptor | Interaction with Active Site Residues |

| Phenyl Ring | Pi-stacking/Hydrophobic Interactions | Core Binding |

The binding affinity, often expressed as a docking score or binding energy, quantifies the strength of the interaction between a ligand and its target. nih.gov For analogous compounds, these scores are used to rank potential drug candidates. mdpi.com While specific docking scores for this compound against particular targets are not documented, studies on similar benzamide structures have shown a range of binding energies depending on the target protein. nih.gov Scoring functions in docking software calculate these affinities by considering factors like hydrogen bonds, electrostatic interactions, and van der Waals forces.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules over time. chemrxiv.orgresearchgate.netnih.gov This technique is essential for understanding the stability of protein-ligand complexes and the conformational flexibility of the ligand.

MD simulations of protein-ligand complexes involving benzamide-like molecules are used to assess the stability of the predicted binding poses from molecular docking. nih.gov By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains stably bound to the active site. Key metrics for this analysis include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation trajectory. A stable RMSD suggests a stable binding mode.

The conformational landscape of a molecule describes the range of shapes it can adopt. This compound possesses several rotatable bonds, allowing for a degree of flexibility. MD simulations can explore this flexibility, revealing the most energetically favorable conformations of the molecule in solution and when bound to a target. nih.gov This information is critical, as the bioactive conformation of a ligand may differ from its lowest energy state in solution.

Virtual Screening and High-Throughput Screening Support

Ligand-Based Virtual Screening Methodologies

There is no publicly available research detailing the application of ligand-based virtual screening methodologies to this compound.

Structure-Based Virtual Screening Approaches

There is no publicly available research detailing the application of structure-based virtual screening approaches to this compound.

Biological Activities and Underlying Molecular Mechanisms of Action

Enzyme Inhibition Profiles of N-(2-amino-2-oxoethyl)-4-methoxybenzamide and its Analogs

There is currently no direct scientific evidence available to delineate the enzyme inhibition profile of this compound. Research on its potential effects on key enzyme families is detailed below.

Histone Deacetylase (HDAC) Inhibition Mechanisms

No studies have been identified that specifically investigate the inhibitory activity of this compound against histone deacetylases (HDACs). While compounds with a 2-aminobenzamide (B116534) scaffold have been investigated as HDAC inhibitors, the specific substitution pattern of this compound has not been evaluated in this context.

Phosphodiesterase (PDE) Modulatory Effects

The modulatory effects of this compound on phosphodiesterases (PDEs) have not been documented in the available scientific literature.

Inhibition of Other Enzyme Targets (e.g., LpxC, Pks13-TE, Kinases)

There is no published research to suggest that this compound inhibits other enzyme targets such as UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), Polyketide Synthase 13 Thioesterase (Pks13-TE), or various kinases.

Receptor Modulation and Signaling Pathway Interference

Specific data on the interaction of this compound with cellular receptors and its interference with signaling pathways are not available.

G-protein Coupled Receptor (GPCR) Antagonism (e.g., GPR84)

The potential for this compound to act as an antagonist at G-protein coupled receptors (GPCRs), including the orphan receptor GPR84, has not been explored in any published studies.

Interactions with Specific Receptors and Downstream Signaling Cascades

There is no information available regarding the interaction of this compound with any specific receptors or its impact on their downstream signaling cascades.

Cellular and Sub-Cellular Mechanisms of Biological Effects

Pancreatic β-cell Protection against Endoplasmic Reticulum (ER) Stress

Endoplasmic reticulum (ER) stress is a significant factor in the dysfunction and death of insulin-producing pancreatic β-cells, contributing to the development of diabetes. nih.govnih.gov Research into compounds that can protect these cells from ER stress-induced apoptosis is a promising therapeutic avenue. While direct studies on this compound are not prominent, research into structurally similar benzamide (B126) derivatives has shown significant protective effects.

In a study focused on developing novel β-cell protective agents, a series of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs were synthesized and evaluated. nih.govnih.gov These compounds were designed to improve upon earlier identified agents that had limitations such as low water solubility and a narrow range of activity. nih.gov Within this series, an analog featuring a 4-methoxy (4-OMe) substitution, designated as compound 5d , demonstrated moderate activity, with a maximal protective effect of 41% against ER stress. nih.gov Another highly potent analog from this series, WO5m , showed nearly 100% rescue activity with an EC₅₀ value of 0.1 µM. nih.govnih.gov This analog effectively reversed the reduction in cell viability in INS-1 cells subjected to ER stressors like thapsigargin (B1683126) (TG) and brefeldin A (BFA). nih.gov The discovery of this novel scaffold of N-(2-(benzylamino)-2-oxoethyl)benzamide derivatives highlights the potential of this chemical class to offer protection for pancreatic β-cells against ER stress-induced death. nih.govnih.gov

Table 1: Pancreatic β-cell Protective Activity of Selected Benzamide Analogs

| Compound | Modification | Max. Protective Activity (%) | EC₅₀ (µM) |

|---|---|---|---|

| 5d | 4-Methoxy (4-OMe) | 41 | Not Reported |

| WO5m | Not Specified in Snippet | ~100 | 0.1 |

| 5b | 2-Pyridine | 16 | Not Reported |

| 5c | Indazole | 0 | Not Reported |

| 5e | 4-SO₂NH₂ | 41-55 | Not Reported |

| 5f | Tyramine | 41-55 | Not Reported |

Data sourced from a study on N-(2-(benzylamino)-2-oxoethyl)benzamide analogs. nih.gov

Anti-proliferative Effects on Cancer Cell Lines

The anti-proliferative activity of various chemical compounds is a cornerstone of cancer research. While specific data on the anti-proliferative effects of this compound is not detailed in the provided search results, the broader class of 2-amino thiophene (B33073) derivatives has been investigated for these properties. These derivatives have shown promise as potential molecular candidates for anticancer drugs due to their cytostatic and anti-proliferative effects. nih.gov

In one study, 2-amino thiophene derivatives demonstrated significant anti-proliferative potential against HeLa (cervical cancer) and PANC-1 (pancreatic cancer) cell lines, with proliferation inhibition comparable or superior to the standard drug, doxorubicin. nih.gov Notably, compounds 6CN14 and 7CN09 were highlighted for their efficiency. nih.gov An important finding was that these compounds had a protective effect on the non-tumor 3T3 cell line, suggesting a degree of selectivity for cancer cells. nih.gov Flow cytometry analysis indicated that the mechanism of action involves interference with the cell cycle progression, thereby inhibiting cell growth and multiplication in the HeLa tumor line. nih.gov

Similarly, other studies have explored various compound classes for their ability to inhibit cancer cell growth. For instance, 4-amino-thieno[2,3-d]pyrimidines have been identified as potential antitumor agents, with some acting as modulators of ABC efflux pumps, which are involved in multidrug resistance. mdpi.com

Table 2: Anti-proliferative Activity of Selected 2-Amino Thiophene Derivatives

| Cell Line | Compound(s) | Outcome |

|---|---|---|

| HeLa (Cervical Cancer) | 6CN14 , 7CN09 | Great anti-proliferative potential, comparable or higher than doxorubicin. nih.gov |

| PANC-1 (Pancreatic Cancer) | 6CN14 , 7CN09 | Great anti-proliferative potential, comparable or higher than doxorubicin. nih.gov |

| 3T3 (Non-tumor) | All tested thiophene derivatives | Protective effect observed. nih.gov |

Data from a study evaluating 2-amino thiophene derivatives. nih.gov

Targeted Molecular Pathways in Oncological Research (e.g., HDAC1, LSD1)

Epigenetic modifications play a crucial role in cancer development, and enzymes like histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1) are key therapeutic targets. Benzamide derivatives are a well-established class of HDAC inhibitors (HDACi). nih.govrcsb.org

Research has led to the design of potent, class I selective HDAC inhibitors. For example, the compound (S)-4-((3-(1H-indol-3-yl)-2-(4-methoxybenzamido)propanamido)-methyl)-N-(2-aminophenyl)benzamide , which incorporates a 4-methoxybenzamide (B147235) moiety, showed potent inhibitory activity against HDAC1, HDAC2, and HDAC3 with IC₅₀ values of 20.6 nM, 157 nM, and 138 nM, respectively. nih.gov Another benzamide derivative, 4-(acetylamino)-N-[2-amino-5-(thiophen-2-yl)phenyl]benzamide , has also been studied for its interaction with HDAC2. rcsb.org These benzamide-containing HDACi have been characterized as slow tight-binding inhibitors with long residence times on the enzyme, which contrasts with hydroxamate-containing inhibitors like vorinostat. rcsb.org This kinetic profile influences the duration of histone acetylation in cells. rcsb.org

The targeting of the CoREST complex, which includes both HDAC1 and LSD1, with dual inhibitors represents an advanced therapeutic strategy. This approach aims to achieve a more potent anti-proliferative effect in cancers like melanoma and cutaneous squamous cell carcinoma. rcsb.org

Table 3: Inhibitory Activity of a Benzamide Derivative against Class I HDACs

| Target Enzyme | IC₅₀ (nM) |

|---|---|

| HDAC1 | 20.6 |

| HDAC2 | 157 |

| HDAC3 | 138 |

Data for (S)-4-((3-(1H-indol-3-yl)-2-(4-methoxybenzamido)propanamido)-methyl)-N-(2-aminophenyl)benzamide. nih.gov

Antimicrobial Modulatory Activities

The challenge of antimicrobial resistance necessitates new therapeutic strategies, including the development of compounds that can modulate the activity of existing antibiotics. One such approach involves targeting bacterial regulatory proteins. While there is no specific information linking this compound to this activity, related research on inhibitors of the transcriptional repressor EthR in Mycobacterium tuberculosis is highly relevant. newtbdrugs.orgresearchgate.net

The antitubercular drug ethionamide (B1671405) is a prodrug that requires activation by the mycobacterial enzyme EthA. newtbdrugs.orgnih.gov The expression of EthA is negatively regulated by the transcriptional repressor EthR. newtbdrugs.org Therefore, inhibiting EthR can boost the activation of ethionamide, enhancing its efficacy and potentially overcoming resistance. newtbdrugs.orgresearchgate.net Small molecule inhibitors of EthR have been developed that act as potent boosters of ethionamide. researchgate.net For instance, certain fragment-sized EthR ligands have demonstrated nanomolar minimum effective concentration (MEC) values for boosting ethionamide activity in whole-cell assays. researchgate.net This strategy allows for a reduction in the required dose of ethionamide, which can help mitigate its adverse side effects. newtbdrugs.org

Anti-viral Potential (e.g., HIV assembly inhibition, SARS-CoV-2 RBD interaction)

The search for effective antiviral agents is a global health priority. Research has explored the potential of various compounds to inhibit viral replication and entry, including for HIV and SARS-CoV-2. Although direct evidence for the antiviral activity of this compound is lacking in the provided results, the broader field has seen significant developments.

For SARS-CoV-2, a key strategy is to block the interaction between the virus's receptor-binding domain (RBD) on the spike protein and the human ACE2 receptor. medchemexpress.com In the context of HIV, repurposing approved drugs has been a viable strategy. For example, the HIV protease inhibitor nelfinavir (B1663628) was found to inhibit cell fusion mediated by the SARS-CoV-2 spike protein, suggesting it could be evaluated as an antiviral against COVID-19. nih.gov Similarly, molecular docking studies have suggested that other HIV protease inhibitors, such as darunavir, have a high binding affinity for the 3CL protease of SARS-CoV-2, indicating potential for repurposing. nih.gov Furthermore, recent studies have suggested that the common anti-HIV medication tenofovir (B777) may be associated with improved COVID-19 outcomes, potentially by inhibiting the virus's ability to enter, fuse, and replicate. kaiserpermanente.org

Role in Enhancing Activity of Existing Therapeutic Agents (e.g., EthR inhibition for ethionamide)

Enhancing the efficacy of existing drugs is a critical strategy to combat drug resistance and improve patient outcomes. The inhibition of the transcriptional repressor EthR to boost the activity of the antitubercular drug ethionamide serves as a prime example of this approach. newtbdrugs.org

The second-line tuberculosis drug ethionamide requires bioactivation by the monooxygenase EthA, a process controlled by the repressor EthR. newtbdrugs.orgnih.gov By inhibiting EthR, the production of EthA is increased, leading to more efficient activation of ethionamide. newtbdrugs.org Researchers have successfully identified drug-like inhibitors of EthR that increase the potency of ethionamide in culture by nearly tenfold. newtbdrugs.org In mouse models of Mycobacterium tuberculosis infection, the co-administration of an EthR inhibitor allowed for a significantly reduced dose of ethionamide to achieve the same therapeutic effect as a conventional high dose. newtbdrugs.org This boosting effect not only enhances the drug's activity but also improves its therapeutic index by reducing dose-dependent toxicity. newtbdrugs.org This concept has been further explored with the development of dual-active compounds that both inhibit EthR and target other virulence factors, such as the ESX-1 secretion system in M. tuberculosis. nih.gov

Targeted Imaging Applications (e.g., Melanin (B1238610) binding for radioiodinated derivatives)

The structural backbone of this compound lends itself to the development of targeted imaging agents, particularly for diseases characterized by melanin overexpression, such as malignant melanoma. The core principle involves the radiolabeling of benzamide derivatives, which have demonstrated a notable affinity for melanin. This interaction is a key molecular mechanism enabling the visualization of melanotic tumors.

Radioiodinated benzamides, structural analogs of this compound, have been extensively investigated as imaging probes. These compounds can be labeled with iodine isotopes (e.g., 125I, 131I) and utilized in nuclear medicine imaging techniques like Single Photon Emission Computed Tomography (SPECT). The methoxy (B1213986) group at the 4-position of the benzamide ring is a feature found in derivatives with superior melanoma uptake and favorable tumor-to-non-target tissue ratios. nih.gov

The mechanism of accumulation in melanoma cells is primarily attributed to the binding of these benzamide derivatives to melanin. nih.gov Studies on analogs such as N-(2-diethylaminoethyl)-4-iodobenzamide ([125I]BZA) have shown high uptake in melanotic melanoma cells, which was not observed in amelanotic cells, indicating a direct correlation with melanin content. nih.gov The binding to melanin is a saturable and reversible process, suggesting the involvement of specific binding sites. nih.gov The interaction is thought to involve both electrostatic forces and hydrophobic interactions. nih.gov

While direct studies on the radioiodinated form of this compound are not extensively reported in the reviewed literature, the established affinity of similar benzamide structures for melanin strongly suggests its potential as a precursor for developing novel melanoma imaging agents. Further research focusing on the synthesis and in vivo evaluation of its radioiodinated derivatives would be necessary to fully elucidate its efficacy for targeted imaging applications.

Comparison of Biological Activities with Structural Analogs

The biological activities of this compound can be understood in the context of its structural analogs, which have been evaluated for various therapeutic and diagnostic purposes. The primary area of investigation for these analogs has been in the development of agents for melanoma imaging and therapy, as well as in other areas like pancreatic β-cell protection.

A significant class of analogs is the N-(alkylaminoalkyl)-substituted 4-methoxybenzamides. These compounds have been synthesized and evaluated for their potential in melanoma scintigraphy. nih.gov For instance, radioiodinated derivatives like N-(2-(1'-piperidinyl)ethyl-3-[131I]iodo-4-methoxybenzamide and N-(2-diethylaminoethyl)-3-[131I]iodo-4-methoxybenzamide have demonstrated superior melanoma uptake and high melanoma-to-non-target tissue ratios in preclinical models. nih.gov In contrast, analogs with 4-hydroxy or 4-amino groups in place of the 4-methoxy group showed less favorable biological activity for this application. nih.gov

Another series of analogs, N-(2-(Benzylamino)-2-oxoethyl)benzamide derivatives, were investigated for their potential to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a factor in the development of diabetes. nih.gov Structure-activity relationship studies within this series identified compounds with potent β-cell protective activity. nih.gov

The following interactive table provides a comparative overview of the biological activities of selected structural analogs of this compound.

| Compound Name | Structural Difference from this compound | Biological Activity | Key Findings | Reference |

| N-(2-(1'-piperidinyl)ethyl)-3-iodo-4-methoxybenzamide | Replacement of the N-(2-amino-2-oxoethyl) group with an N-(2-(1'-piperidinyl)ethyl) group and addition of an iodine atom. | Melanoma imaging agent | High uptake in melanoma and favorable tumor-to-non-target tissue ratios. nih.gov | nih.gov |

| N-(2-diethylaminoethyl)-3-iodo-4-methoxybenzamide | Replacement of the N-(2-amino-2-oxoethyl) group with an N-(2-diethylaminoethyl) group and addition of an iodine atom. | Melanoma imaging agent | Demonstrated high melanoma uptake. nih.gov | nih.gov |

| N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs | Replacement of the 4-methoxy group with other substituents and the primary amide with a secondary benzylamide. | Pancreatic β-cell protection | Some analogs showed potent protective activity against ER stress-induced β-cell death. nih.gov | nih.gov |

| N-(2-diethylaminoethyl)-4-iodobenzamide | Replacement of the 4-methoxy group with an iodine atom and the N-(2-amino-2-oxoethyl) group with an N-(2-diethylaminoethyl) group. | Melanoma imaging agent | High affinity for melanin, leading to significant uptake in melanotic melanoma. nih.gov | nih.gov |

These comparisons highlight how modifications to the core structure of this compound can significantly influence its biological activity and potential applications. The N-substituent and the substitution pattern on the phenyl ring are critical determinants of the compound's therapeutic or diagnostic utility.

Structure Activity Relationship Sar Studies of N 2 Amino 2 Oxoethyl 4 Methoxybenzamide Analogs

Influence of the 4-Methoxy Group on Biological Activity and Specificity

The 4-methoxy group (-OCH3) positioned on the benzamide (B126) ring of N-(2-amino-2-oxoethyl)-4-methoxybenzamide plays a pivotal role in modulating the compound's interaction with its biological targets. This substituent, located at the para-position, significantly influences electronic and steric properties, which in turn affect binding affinity and selectivity.

Research into related benzamide series, such as those targeting histone deacetylases (HDACs), has shown that a substituent at the 4-position is often crucial for potent activity. The methoxy (B1213986) group is an electron-donating group that can increase the electron density of the aromatic ring. This electronic modification can enhance π-π stacking interactions or hydrogen bond formation with amino acid residues in the target's binding pocket.

In studies of related benzamide compounds, the presence and position of the methoxy group have been shown to be critical. For instance, moving the methoxy group from the para (4-position) to the meta (3-position) or ortho (2-position) often leads to a significant decrease in activity, highlighting the specific spatial requirements of the binding site. The 4-position appears to be optimal for orienting the molecule within the active site to achieve maximal inhibitory potency.

Role of the N-(2-amino-2-oxoethyl) Moiety in Target Interaction and Potency

The N-(2-amino-2-oxoethyl) moiety, which is structurally equivalent to a glycinamide (B1583983) group, is a key determinant of the compound's biological activity. This portion of the molecule is critical for establishing essential interactions with the target protein, often acting as a linker that positions the benzamide group correctly while also forming its own direct contacts.

In many classes of enzyme inhibitors, such as anticonvulsant agents based on functionalized amino acids, this moiety is responsible for crucial hydrogen bonding. The terminal primary amide (-CONH2) is a strong hydrogen bond donor and acceptor, allowing it to form robust connections with amino acid backbones or side chains within a protein's active site.

Furthermore, the length and flexibility of this linker are finely tuned for optimal potency. Modifications to this group, such as replacing the glycinamide with other amino acid amides (e.g., alaninamide), can alter the compound's activity. These changes affect the orientation and distance between the benzamide ring and the terminal amide, which can either improve or disrupt the key binding interactions. The structural integrity of the N-(2-amino-2-oxoethyl) group is therefore considered fundamental to the molecule's mechanism of action.

Systematic Investigation of Substituents on the Benzamide Ring

Effects of Halogenation and Other Substituents

Systematic substitution on the benzamide ring has been a cornerstone of SAR studies to optimize the potency and pharmacokinetic properties of this compound analogs. Halogenation, in particular, has been explored extensively.

Introducing halogen atoms (F, Cl, Br) at various positions on the ring can significantly impact activity. For example, in studies of anticonvulsant N-benzyl-N'-acyl-diaminopropanes, which share structural similarities, halogenation at the para-position of the benzoyl moiety was found to be beneficial. A 4-chloro or 4-bromo substituent often results in compounds with equal or enhanced potency compared to the unsubstituted analog. This effect is attributed to the favorable steric and electronic properties of halogens, which can enhance binding affinity through hydrophobic or halogen-bond interactions.

Other substituents have also been investigated. Small alkyl groups, cyano groups, or nitro groups can modulate the electronic landscape and steric profile of the benzamide ring. The data often show that electron-withdrawing groups can be favorable, but the position is critical.

The following table summarizes the effects of different substituents on the benzamide ring based on SAR studies of analogous compounds.

| Substituent at 4-Position | General Effect on Activity | Rationale |

| Methoxy (-OCH3) | Generally Potent | Optimal electronic and steric properties for binding. |

| Chlorine (-Cl) | Potent | Favorable hydrophobic interactions and electronic effects. |

| Bromine (-Br) | Potent | Similar to chlorine, provides good steric bulk and electronic character. |

| Fluorine (-F) | Variable | Can increase metabolic stability; effect on potency is position-dependent. |

| Methyl (-CH3) | Often less potent | May introduce unfavorable steric hindrance. |

| Nitro (-NO2) | Variable | Strong electron-withdrawing group; can be beneficial but may introduce toxicity. |

Positional Isomerism and Activity Modulation

The position of substituents on the benzamide ring is a critical factor that dramatically modulates biological activity. As noted with the 4-methoxy group, its placement at the para-position is often superior to ortho or meta placements. This stringent positional requirement suggests a highly defined binding pocket for the benzamide ring.

Studies on related compounds consistently demonstrate this trend. For instance, moving a halogen or other beneficial group from the 4-position to the 2- or 3-position typically results in a substantial loss of potency. This is because the binding site likely has a specific sub-pocket that accommodates a substituent at the para-position, while substituents at other positions may cause steric clashes or fail to make productive contacts. This positional sensitivity underscores the importance of a precise structural fit between the ligand and its target.

Impact of Heterocyclic and Aliphatic Modifications on Biological Profiles

To explore new chemical space and improve properties, the benzamide ring in this compound can be replaced with various heterocyclic or aliphatic systems. These modifications can lead to significant changes in the biological profile, including potency, selectivity, and pharmacokinetic properties.

Replacing the phenyl ring with a heterocycle, such as pyridine (B92270), thiophene (B33073), or furan, introduces heteroatoms that can act as hydrogen bond acceptors or donors, potentially forming new, favorable interactions within the target's binding site. For example, a pyridine ring offers a nitrogen atom that can serve as a hydrogen bond acceptor, an interaction not possible with the benzene (B151609) ring. The position of the nitrogen within the ring (e.g., 2-, 3-, or 4-pyridyl) would be critical, analogous to positional isomerism in the benzene series.

Aliphatic modifications, where the aromatic ring is replaced by a cycloalkyl group (e.g., cyclohexyl), drastically alter the compound's shape and electronics. Such changes test the importance of the aromatic system for binding. If the π-system of the benzamide ring is essential for stacking interactions, its replacement with a non-aromatic, aliphatic group would likely lead to a significant drop in activity. However, if the primary driver of binding is the shape and hydrophobic nature of the ring, a cyclohexyl group might retain some level of activity.

Development of Lead Compounds through SAR Exploration

The systematic exploration of structure-activity relationships is the fundamental process through which initial hits are optimized into potent and selective lead compounds. For the this compound scaffold, SAR studies have illuminated a clear path for optimization.

The initial findings establish the core pharmacophore: a substituted aromatic ring (or a bioisosteric equivalent) connected via an amide linkage to a short, flexible chain terminating in a hydrogen-bonding group like a primary amide. The development of lead compounds then proceeds by systematically modifying each component:

Ring System Optimization : The 4-methoxybenzoyl group has been identified as a highly effective unit. Further optimization might involve replacing the phenyl ring with heterocycles like pyridine or thiophene to improve properties such as solubility or to pick up additional interactions.

Substituent Tuning : While the 4-methoxy group is potent, SAR studies show that other groups, such as halogens (Cl, Br), can also confer high activity. Fine-tuning the substituent at the 4-position allows for modulation of potency and metabolic stability.

Linker and Terminal Group Modification : The N-(2-amino-2-oxoethyl) moiety is critical. Exploration in this area involves synthesizing analogs with different amino acid amides to probe the space of the binding site or replacing the terminal amide with other hydrogen-bonding groups like a sulfonamide or a small heterocycle to enhance binding or cell permeability.

Through this iterative process of design, synthesis, and biological testing, guided by SAR principles, compounds with improved potency, selectivity, and drug-like properties are developed, leading to the identification of promising lead candidates for further preclinical development.

Quantitative SAR Approaches in Analog Design and Optimization

Despite the importance of this compound as a chemical entity, a comprehensive review of the scientific literature reveals a notable absence of published Quantitative Structure-Activity Relationship (QSAR) studies focusing specifically on this compound and its direct analogs.

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in modern drug discovery, offering predictive insights that can guide the design and optimization of new, more potent analogs. Typically, QSAR studies involve the generation of various molecular descriptors that quantify the physicochemical properties of the compounds, which are then correlated with their measured biological activities using statistical methods.

Commonly employed 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of molecules in relation to their activity. nih.govnih.gov These methods provide three-dimensional contour maps that highlight the regions around a molecule where modifications are likely to enhance or diminish its biological effect.

While numerous QSAR studies have been conducted on various classes of compounds, including benzamide derivatives targeting cancer cell lines like MCF-7 or signaling pathways such as the Hedgehog pathway, none of these investigations have specifically included this compound or a series of its structurally close analogs. nih.govnih.gov The existing research on benzamides in these therapeutic areas has focused on different structural scaffolds. nih.govnih.gov

The absence of such dedicated QSAR studies for this compound analogs means that there are currently no established mathematical models to quantitatively predict the biological activity of its derivatives. Consequently, data tables and detailed research findings pertaining to the quantitative design and optimization of its analogs through these computational approaches are not available in the public domain. The development of such models would be a valuable future endeavor to systematically explore the structure-activity landscape of this chemical series and to rationally design novel derivatives with potentially improved therapeutic properties.

Medicinal Chemistry and Drug Discovery Implications

N-(2-amino-2-oxoethyl)-4-methoxybenzamide as a Privileged Scaffold for Drug Development

The core structure of this compound is considered a privileged scaffold in drug discovery. This is due to its capacity to be modified to interact with a variety of biological targets, leading to a range of physiological responses. The benzamide (B126) group itself is a common feature in many approved drugs, and its combination with an amino acid-like side chain offers opportunities for creating compounds with favorable pharmacokinetic properties.

Research into analogous structures, such as N-(2-(benzylamino)-2-oxoethyl)benzamide derivatives, has highlighted the therapeutic potential of this scaffold. nih.govnih.govresearchgate.net These studies have shown that the scaffold can be systematically modified to produce compounds with potent biological activity, such as protecting pancreatic β-cells from stress. nih.govnih.gov The inherent properties of this scaffold, including its synthetic tractability and its ability to form key interactions with biological macromolecules, make it a valuable starting point for the development of new medicines.

Rational Design and Synthesis of Novel Derivatives with Enhanced Properties

The rational design of novel derivatives based on the this compound scaffold is a key strategy for enhancing therapeutic properties. A notable example is the development of pancreatic β-cell protective agents, where researchers aimed to improve upon an existing 1,2,3-triazole derivative that suffered from low aqueous solubility and a narrow range of activity. nih.govnih.gov

In this effort, the triazole pharmacophore was strategically replaced with a glycine-like amino acid structure, leading to the synthesis of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs. nih.govnih.gov This modification was hypothesized to improve water solubility and was successful in doing so. nih.gov The synthesis of these new derivatives generally involves a multi-step process. Commercially available substituted benzoic acids are coupled with the appropriate ethyl glycinates using coupling agents like EDC and HOBt in a solvent such as dimethylformamide. The resulting benzoylglycine ester is then hydrolyzed, typically with lithium hydroxide (B78521), to yield the key benzoylglycine intermediate. nih.gov This intermediate is then reacted with various substituted benzylamines to produce the final N-(2-(benzylamino)-2-oxoethyl)benzamide derivatives. nih.gov

Structure-activity relationship (SAR) studies of these new analogs have provided valuable insights. For instance, the research identified a specific analog, designated WO5m, which exhibited a significant improvement in potency, with an EC50 of 0.1 ± 0.01 μM in protecting β-cells against ER stress, along with enhanced water solubility. nih.govnih.gov

Table 1: Synthesis and Activity of Selected N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs

| Compound ID | Substituent on Benzylamine | EC50 (µM) | Aqueous Solubility |

|---|---|---|---|

| Starting Scaffold Analog | 1,2,3-triazole derivative | - | Poor |

| WO5m | Not specified in abstract | 0.1 ± 0.01 | Improved |

| 5g | Not specified in abstract | - | Improved |

| 5h | Not specified in abstract | - | Improved |

This table is based on data presented in the study of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as pancreatic β-cell protective agents. The specific substitutions for compounds 5g and 5h were not detailed in the provided search results. nih.gov

Lead Optimization Strategies in Preclinical Drug Discovery

While specific lead optimization data for this compound is not extensively available in the public domain, general principles of lead optimization would be applied to this chemical series. Lead optimization is the process of refining the chemical structure of a promising compound to improve its drug-like properties. nih.gov This typically involves enhancing potency, selectivity, and metabolic stability, while reducing toxicity. nih.gov

For a compound series like the N-(2-amido-2-oxoethyl)benzamides, optimization strategies could include:

Modification of the Benzamide Ring: Introducing or altering substituents on the phenyl ring to improve target binding affinity and pharmacokinetic properties.

Alteration of the Linker: Modifying the glycinamide (B1583983) linker to change the compound's flexibility and orientation within the target's binding site.

Substitution on the Terminal Amide: Replacing the hydrogens on the terminal amide with various groups to explore new interactions with the biological target and improve properties like cell permeability.

These modifications are guided by computational modeling and in vitro and in vivo testing to systematically build a structure-activity relationship and identify a preclinical candidate with the optimal balance of properties.

Development of Targeted Therapeutic Agents from this Chemical Series

The this compound scaffold and its derivatives are being explored for the development of targeted therapeutic agents. A prime example is the research into agents that protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a key factor in the development of both type 1 and type 2 diabetes. nih.govnih.govnih.gov

The discovery of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs with potent β-cell protective activity provides a promising new approach for treating diabetes. nih.govnih.gov The lead compound from this series, WO5m, was shown to have a high level of rescue activity for β-cells under ER stress. nih.gov Further research has identified other benzamide derivatives that can lower blood glucose levels and increase β-cell survival in animal models of diabetes. nih.gov These findings indicate that this chemical series can be a source of targeted therapies aimed at preserving β-cell function and mass, which is a critical goal in diabetes management. nih.gov

Applications in Chemical Biology for Probe Development